Cas no 1021061-47-1 (N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide)

N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide structure
1021061-47-1 structure
商品名:N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
CAS番号:1021061-47-1
MF:C19H16N4O4S
メガワット:396.419742584229
CID:5794238
PubChem ID:42139320

N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
    • VU0637695-1
    • N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
    • 1021061-47-1
    • AKOS024500960
    • F5225-0533
    • N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
    • インチ: 1S/C19H16N4O4S/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-28-18-9-8-16(22-23-18)21-19(26)15-3-2-10-27-15/h2-10H,11H2,1H3,(H,20,25)(H,21,22,26)
    • InChIKey: XTCMLYPKZNJDRQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(N=N1)NC(C1=CC=CO1)=O)CC(NC1C=CC(C(C)=O)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 396.08922618g/mol
  • どういたいしつりょう: 396.08922618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 140Ų

N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5225-0533-4mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
4mg
$66.0 2023-09-10
Life Chemicals
F5225-0533-25mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
25mg
$109.0 2023-09-10
Life Chemicals
F5225-0533-5μmol
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5225-0533-1mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
1mg
$54.0 2023-09-10
Life Chemicals
F5225-0533-100mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
100mg
$248.0 2023-09-10
Life Chemicals
F5225-0533-10mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
10mg
$79.0 2023-09-10
Life Chemicals
F5225-0533-10μmol
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5225-0533-5mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
5mg
$69.0 2023-09-10
Life Chemicals
F5225-0533-2mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
2mg
$59.0 2023-09-10
Life Chemicals
F5225-0533-20mg
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
1021061-47-1
20mg
$99.0 2023-09-10

N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 関連文献

N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamideに関する追加情報

Research Briefing on N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide (CAS: 1021061-47-1)

In recent years, the compound N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide (CAS: 1021061-47-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

The compound, characterized by its unique structural features, has been investigated for its role as a modulator of specific biological pathways. Recent studies have highlighted its interaction with key protein targets, suggesting its utility in the development of novel therapeutics for conditions such as inflammatory diseases and certain types of cancer. The presence of the furan-2-carboxamide moiety, in particular, has been linked to enhanced binding affinity and selectivity.

One of the most notable advancements in the research of this compound is its synthesis via a multi-step organic reaction pathway, which has been optimized for higher yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the synthesized product. These methodological improvements are critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.

In vitro and in vivo studies have demonstrated promising results regarding the compound's efficacy and safety profile. For instance, it has shown potent inhibitory effects on specific enzymes involved in inflammatory responses, with minimal cytotoxicity observed in normal cell lines. These findings underscore its potential as a lead compound for drug development, warranting further investigation into its pharmacokinetics and pharmacodynamics.

Despite these encouraging results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide represents a promising candidate in the realm of medicinal chemistry. Its unique chemical properties and biological activities make it a valuable subject for further research, with the potential to contribute significantly to the development of new therapeutic agents. Future studies should aim to address the existing gaps in knowledge and explore its applicability in diverse disease models.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd